Cyanoethynyl radical
Description
Structure
2D Structure
Properties
CAS No. |
12543-75-8 |
|---|---|
Molecular Formula |
C3N |
Molecular Weight |
50.04 g/mol |
InChI |
InChI=1S/C3N/c1-2-3-4 |
InChI Key |
URBHYAWCGWIELS-UHFFFAOYSA-N |
SMILES |
[C]#CC#N |
Canonical SMILES |
[C]#CC#N |
Other CAS No. |
12543-75-8 |
Synonyms |
cyanoethynyl radical |
Origin of Product |
United States |
Astrochemistry and Chemical Modeling:
Objective: To understand the formation and destruction pathways of C₃N in various astronomical environments.
Methods: Researchers use chemical models to simulate the conditions in interstellar clouds and stellar envelopes. These models incorporate reaction networks to predict the abundance of C₃N and related molecules. For example, the reaction between the dicarbon molecule (C₂) and hydrogen cyanide (HCN) has been investigated as a rapid, barrierless pathway to forming the C₃N radical. researchgate.net Conversely, reactions of C₃N with other species, such as water, are studied to understand its role in forming other molecules like cyanoketene. acs.org
Laboratory Spectroscopy:
Objective: To obtain high-precision spectroscopic data for C₃N in its ground and vibrationally excited states.
Methods: Laboratory studies generate the radical through techniques like flash vacuum pyrolysis or photolysis and characterize it using microwave, infrared, and ultraviolet spectroscopy. ontosight.ai This data is essential for unambiguously identifying the radical in new astronomical sources and for deriving accurate physical parameters like column density and temperature. researchgate.net
Reaction Dynamics:
Advanced Ab Initio and Density Functional Theory (DFT) Methodologies for this compound Analysis
High-level ab initio and DFT methods are crucial for the accurate theoretical characterization of the C₃N radical. These methods provide a fundamental understanding of the molecule's electronic and geometric structure.
Application of Coupled-Cluster Methods (e.g., CCSD(T)) in Elucidating this compound Electronic Structure
Coupled-cluster (CC) theory is a powerful quantum chemistry method for calculating the electronic structure of molecules, particularly for systems where electron correlation is significant, such as radicals. wikipedia.orgq-chem.com The CCSD(T) method, which includes single and double excitations iteratively and treats triple excitations perturbatively, is often considered the "gold standard" in computational chemistry for its high accuracy in predicting molecular properties. wikipedia.orgresearchgate.net
For the this compound, CCSD(T) calculations have been instrumental in several key areas:
Reaction Mechanisms: Theoretical investigations of the reaction between the C₃N radical and ethylene (B1197577) (C₂H₄) have employed CCSD(T) to map out the potential energy surface. researchgate.netresearchgate.net These studies help to identify the most favorable reaction pathways and the structures of intermediates and transition states. researchgate.net
Equilibrium Structure: Large-scale RCCSD(T) calculations, which are a variant of CCSD(T) for open-shell systems, have been used to determine the equilibrium geometry of C₃N. This involves calculating vibration-rotation coupling constants to convert experimental rotational constants to equilibrium constants, providing a highly accurate molecular structure. capes.gov.br
Excited States: The energy gap between the ground electronic state (X̃²Σ⁺) and low-lying excited states, such as the Ã²Π state, has been estimated using ab initio methods including coupled-cluster approaches. capes.gov.braip.org These calculations are vital for interpreting electronic spectra. aip.org
Employment of Matrix Hartree-Fock Models for Predicting this compound Properties
The matrix Hartree-Fock model is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nielsbenedikter.dewikipedia.org While less computationally intensive than coupled-cluster methods, it provides a good starting point for understanding molecular properties and has been historically important in the study of radicals like C₃N. publicationslist.org
Key applications of the matrix Hartree-Fock model for C₃N include:
Initial Identification: Early theoretical studies utilized the matrix Hartree-Fock method to predict the rotational constant of C₃N. These predictions were crucial in the tentative astronomical identification of the radical in the molecular envelope of IRC+10216 before laboratory confirmation. researchgate.networldscientific.com
Prediction of Spectroscopic Constants: Quantum-mechanical calculations using the matrix Hartree-Fock model have been performed to predict not only the rotational constant but also the electric dipole moment and hyperfine coupling constants of C₃N. researchgate.net
Computational Prediction and Characterization of Spectroscopic Parameters for this compound
Computational methods are essential for predicting and interpreting the spectroscopic signatures of molecules like C₃N, aiding in their detection and characterization in various environments.
Theoretical Determination of Rotational Constants and Related Spectroscopic Signatures in this compound
The rotational spectrum of a molecule is unique and provides a definitive fingerprint for its identification. Theoretical calculations of rotational constants are therefore of paramount importance.
Rotational and Centrifugal Distortion Constants: Ab initio calculations have been used to predict the rotational constant (B₀) and the centrifugal distortion constant (D₀) of C₃N. For instance, early matrix Hartree-Fock calculations yielded a value for B₀ of 4955 MHz, which compared favorably with the astronomically derived value of 4947.66 ± 0.15 MHz. researchgate.networldscientific.com More recent and sophisticated calculations continue to refine these values. capes.gov.br
Spin-Doubling Constant: The C₃N radical has a ²Σ electronic ground state, leading to a splitting of rotational transitions due to the interaction of the unpaired electron spin with the molecular rotation. This spin-doubling constant (γ) has been both predicted theoretically and derived from astronomical observations, with a measured value of approximately 18.7 MHz. researchgate.netresearchgate.net
| Spectroscopic Constant | Theoretical (MHz) | Experimental (MHz) |
| Rotational Constant (B₀) | 4955 researchgate.networldscientific.com | 4947.66 ± 0.15 researchgate.netresearchgate.net |
| Spin-Doubling Constant (γ) | - | 18.7 ± 0.5 researchgate.netresearchgate.net |
This table presents a comparison of theoretically predicted and experimentally observed spectroscopic constants for the this compound.
Computational Prediction of Electric Dipole Moments and Hyperfine Coupling Constants for this compound
The electric dipole moment and hyperfine coupling constants are other key molecular properties that can be accurately predicted using computational methods. rsc.orguzh.chucl.ac.uk
Electric Dipole Moment: The electric dipole moment is a measure of the charge distribution in a molecule and is crucial for determining line intensities in rotational spectra. uoa.gr Theoretical calculations have predicted the electric dipole moment of C₃N, which is essential for modeling its abundance in interstellar clouds. researchgate.netresearchgate.net
Hyperfine Coupling Constants: Hyperfine coupling constants describe the interaction between the nuclear spin and the electron spin and provide detailed information about the electronic structure. researchgate.netd-nb.infoarxiv.orgmdpi.comnih.gov For C₃N, the Fermi contact interaction, which is a measure of the unpaired electron spin density at the nucleus, is a significant contributor to the hyperfine structure. capes.gov.br Ab initio calculations have been used to predict these constants for the ¹³C and ¹⁵N isotopes of C₃N. researchgate.netcapes.gov.br The Fermi contact interaction in C¹³CCN and ¹³CCCN has been estimated from millimeter-wave rotational spectra, aided by theoretical calculations. capes.gov.br
Elucidation of Reaction Mechanisms and Kinetics through Computational Dynamics for this compound Chemistry
Understanding the chemical reactions of the C₃N radical is fundamental to comprehending its role in environments like Titan's atmosphere and the interstellar medium. researchgate.netscispace.com Computational dynamics provides a powerful framework for studying the mechanisms and rates of these reactions. beilstein-journals.orgnumberanalytics.com
Reaction with Hydrocarbons: The reaction of the C₃N radical with unsaturated hydrocarbons like ethylene (C₂H₄) and cyanoethene (C₂H₃CN) has been investigated using computational methods. researchgate.netresearchgate.netacs.org These studies involve mapping the potential energy surface to identify reaction intermediates and transition states. For the reaction with ethylene, the most favorable pathway involves the formation of a chain adduct followed by H elimination. researchgate.netresearchgate.net
Reaction with Radicals: The reactivity of C₃N with other radicals is also a subject of computational investigation. arxiv.orgresearchgate.net For instance, studies have explored the reactions of C₃N with various radicals to understand the formation of larger nitrogen-containing molecules in interstellar space. arxiv.org
Rate Constant Calculations: Computational methods, such as transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are used to calculate the rate constants of reactions involving C₃N. osti.govnsf.govacs.org These calculations are essential for chemical models of astrophysical environments. acs.org For example, the reaction of the CN radical with cyanoacetylene (B89716), a related reaction, has been studied to determine its rate coefficient at low temperatures. researchgate.net The kinetic results from such studies often indicate that these radical-molecule reactions can be fast, with small or no energy barriers. nsf.gov
Theoretical Investigation of Reaction Pathways Involving this compound with Unsaturated Hydrocarbons
Theoretical studies have been crucial in elucidating the complex reaction mechanisms between the this compound (C₃N) and various unsaturated hydrocarbons, which are significant in environments like the atmosphere of Titan. The reaction between the C₃N radical and ethylene (C₂H₄) to produce C₅H₃N and a hydrogen atom has been a subject of detailed computational investigation using density functional theory and high-level ab initio methods like coupled-cluster singles and doubles with perturbative triples (CCSD(T)). researchgate.net
The reaction pathways for C₃N with C₂H₄ can be broadly classified into three distinct types:
Type 1: Involves only chain-like intermediates.
Type 2: Proceeds through ring-based intermediates, excluding pyridine-like structures.
Type 3: Includes the formation of pyridine-like intermediates. researchgate.net
Computational results indicate that the most favorable reaction pathway is the first type, where hydrogen elimination occurs from the initial chain adduct formed between C₃N and C₂H₄. researchgate.net This pathway is characterized by its simplicity and lower energy barriers compared to the more complex ring-forming pathways. The existence of unsaturated hydrocarbons such as ethylene, acetylene (B1199291), and diacetylene has been confirmed in Titan's atmosphere, making their reactions with C₃N highly probable and necessary to understand through theoretical investigation. researchgate.net While experimental studies on the reactions of isoelectronic radicals with ethylene have been performed, similar detailed experimental and theoretical work on the C₃N + C₂H₄ reaction has been limited, highlighting the importance of these computational analyses. researchgate.net
Table 1: Proposed Reaction Pathways for C₃N + C₂H₄ This table is interactive. You can sort and filter the data.
| Pathway Type | Description | Energetic Favorability |
|---|---|---|
| 1 | Reaction proceeds via chain intermediates only, with H elimination from the initial adduct. | Most Favorable |
| 2 | Reaction involves the formation of cyclic intermediates (non-pyridine). | Less Favorable |
Comparative Computational Studies of this compound with Isoelectronic Radical Species (e.g., Butadiynyl Radical, C₄H)
Comparative computational studies between the this compound (C₃N) and its isoelectronic counterpart, the butadiynyl radical (C₄H), provide significant insights into their chemical behavior. Isoelectronic species share the same number of valence electrons, which often leads to similar chemical properties and reaction dynamics.
Theoretical calculations have been fundamental in distinguishing between these two radicals in astronomical observations. Early matrix Hartree-Fock calculations were performed to determine the equilibrium geometries and rotational constants for both C₃N and C₄H. worldscientific.com These calculations predicted a rotation constant (Bₑ) of 4955 MHz for C₃N and 4753 MHz for C₄H. worldscientific.comresearchgate.net This theoretical work was instrumental in the tentative identification of C₃N in the molecular envelope of the carbon star IRC+10216, as its predicted rotational constant closely matched the observed millimeter-wave spectrum. worldscientific.com Subsequently, the astronomical identification of C₄H was also confirmed through theoretical predictions that matched newly observed emission doublets. worldscientific.com
In terms of reactivity, the isoelectronic nature of C₃N and C₄H leads to remarkable similarities. Theoretical investigation of the reaction between C₃N and ethylene (C₂H₄) revealed that the most favorable reaction pathway and the associated barrier energy are nearly identical to those of the reaction between C₄H and C₂H₄. researchgate.netresearchgate.net In both cases, the most favorable mechanism involves the formation of an initial chain adduct followed by the elimination of a hydrogen atom. researchgate.netresearchgate.net This similarity underscores how the electronic structure dictates the reaction mechanics for these radical species when interacting with unsaturated hydrocarbons.
Table 2: Comparative Theoretical Data for C₃N and C₄H This table is interactive. You can sort and filter the data.
| Property | This compound (C₃N) | Butadiynyl Radical (C₄H) | Source(s) |
|---|---|---|---|
| Calculated Rotation Constant (Bₑ) | 4955 MHz | 4753 MHz | worldscientific.comresearchgate.net |
| Reaction with Ethylene (C₂H₄) | Most favorable pathway is H elimination from a chain adduct. | Most favorable pathway is H elimination from a chain adduct. | researchgate.netresearchgate.net |
| Reaction Barrier (with C₂H₄) | Nearly identical to C₄H + C₂H₄. | Nearly identical to C₃N + C₂H₄. | researchgate.netresearchgate.net |
Theoretical Mechanistic Analyses of Related Cyanogen-Containing Radicals (e.g., Cyanomethylidyne, CCN)
The theoretical analysis of cyanogen-containing radicals extends to species like cyanomethylidyne (CCN), which, despite extensive spectroscopic studies, has had fewer investigations into its reactivity. nih.gov Computational studies on CCN reveal it to be a powerful agent for depleting existing molecules and synthesizing new cyanogen-containing compounds in both combustion and interstellar environments. nih.gov
A detailed mechanistic study of the reactions of CCN with sigma-bonded molecules such as PH₃, H₂S, and HCl was performed at the CCSD(T)//B3LYP and G2M(CC1)//B3LYP computational levels. nih.gov The findings confirm that a carbenoid insertion is the most favored initial step, leading to the formation of an Hₙ₋₁XC(H)CN intermediate. nih.gov Subsequent H-extrusion from this intermediate is the predominant pathway to products, except in the reaction with HCl where the intermediate lacks an H-atom for extrusion. nih.gov Theoretical work indicates that the reaction of CCN with methane (B114726) (CH₄) proceeds with almost no energy barrier, following a carbyne mechanism similar to that of the CH radical. nih.gov
Interestingly, the complexes formed between CCN and molecules like PH₃ and H₂S are not simple donor-acceptor complexes. Instead, they are described as "ylide-like radicals," which are found to be stable in deep potential wells on the potential energy surface, suggesting they could be observable in certain experiments. nih.gov This carbyne character confirmed by theoretical studies provides a foundational understanding for future experimental and theoretical work on the chemistry of this highly reactive, non-hydrogenated radical. nih.gov
Table 3: Summary of Theoretical Mechanistic Findings for CCN Radical Reactions This table is interactive. You can sort and filter the data.
| Reactant | Primary Mechanism | Intermediate | Predominant Product(s) | Source(s) |
|---|---|---|---|---|
| CH₄ | Carbyne mechanism | - | - | nih.gov |
| PH₃ | Carbenoid insertion | H₂PC(H)CN | HPC(H)CN + H | nih.gov |
| H₂S | Carbenoid insertion | HSC(H)CN | SC(H)CN + H | nih.gov |
| HCl | Carbenoid insertion | ClC(H)CN | Dissociation back to reactants or stabilization of isomers. | nih.gov |
Laboratory Spectroscopic Techniques for this compound Generation and Analysis
The transient and highly reactive nature of the C₃N radical necessitates specialized laboratory techniques for its generation and subsequent spectroscopic analysis. ontosight.ai Common methods for producing C₃N in a laboratory setting include flash vacuum pyrolysis and photolysis of suitable precursor molecules, such as cyanoacetylene (HC₃N). ontosight.airesearchgate.net Once generated, a variety of high-resolution spectroscopic methods are employed to probe its rotational, vibrational, and electronic structure.
Microwave Spectroscopy for the Observation of Rotational Transitions and Fine Structure Components
Microwave spectroscopy is a powerful tool for studying the pure rotational transitions of gas-phase molecules, providing highly accurate data on their geometric structure and electronic environment. libretexts.org For the C₃N radical, this technique has been instrumental in determining its fundamental rotational constants. researchgate.netresearchgate.net
In a typical microwave spectroscopy experiment, the C₃N radical is produced in a discharge and its rotational spectrum is measured. The electronic ground state of C₃N is a ²Σ⁺ state. researchgate.net Due to the interaction of the unpaired electron's spin with the molecular rotation, the rotational transitions are split into doublets, a phenomenon known as spin-doubling. researchgate.net The initial detection of C₃N in the molecular envelope of the carbon star IRC+10216 was based on observing two distinct emission-line doublets. researchgate.net Laboratory microwave spectroscopy has since confirmed and refined these observations. For instance, a study of C₃N in its lowest bending state (ν₅) involved the observation of ten rotational transitions, each exhibiting a split into four fine structure components. researchgate.net This detailed structure arises from the coupling of the electron spin with the rotational angular momentum of the molecule. researchgate.netuni-bonn.de
Laser-Induced Fluorescence Spectroscopy for the Characterization of Electronic and Vibrational States
Laser-induced fluorescence (LIF) is a highly sensitive technique used to probe the electronic and vibrational energy levels of molecules. hw.ac.uk In an LIF experiment, a tunable laser excites the molecule from its ground electronic state to an excited electronic state. The subsequent fluorescence emitted as the molecule relaxes back to lower energy levels is detected. hw.ac.uk The resulting spectrum provides detailed information about the vibrational and rotational structure of both the ground and excited electronic states. hw.ac.uk
The first observation of the electronic spectra of the C₃N radical was achieved using LIF spectroscopy. nih.gov By passing a discharged gas of cyanoacetylene (HC₃N) through a supersonic jet expansion, researchers were able to record the LIF excitation spectrum of the B ²Πᵢ-X ²Σ⁺ electronic transition. nih.gov This study identified seventeen vibronic bands and determined the origin of the B ²Πᵢ state to be at 27,929.985(1) cm⁻¹. nih.gov
The analysis of the LIF spectra also revealed the presence of significant Renner-Teller interactions in the bending vibrational modes (ν₄ and ν₅) of the excited B ²Πᵢ state. nih.gov Dispersed fluorescence spectra, obtained by fixing the excitation laser on a specific vibronic transition and spectrally resolving the emitted fluorescence, provided valuable information about the vibrational frequencies of the ground X ²Σ⁺ state and a low-lying A ²Πᵢ excited state. nih.gov
Application of Infrared and Ultraviolet Spectroscopic Methods in this compound Characterization
Infrared (IR) and ultraviolet (UV) spectroscopy provide complementary information to microwave and LIF studies. sketchy.comdrawellanalytical.com IR spectroscopy probes the vibrational modes of a molecule, while UV spectroscopy investigates electronic transitions. sketchy.com
Laboratory studies have utilized IR spectroscopy to characterize the vibrational frequencies of the C₃N radical. ontosight.ai For instance, anion photoelectron spectroscopy of C₃N⁻ has provided vibrational frequency information for the neutral C₃N radical upon electron detachment. researchgate.net These experimental frequencies are crucial for benchmarking theoretical calculations and for searches of C₃N in space using infrared telescopes. acs.orgnasa.gov
Ultraviolet spectroscopy has been employed to study the electronic transitions of C₃N. ontosight.ai The electronic spectra observed in the near-ultraviolet region correspond to transitions from the ground electronic state to higher-lying excited states. nih.gov These studies, often conducted in conjunction with LIF, help to build a comprehensive picture of the electronic structure of the radical. nih.gov
Derivation of Molecular Constants and Spectroscopic Signatures from Experimental Data
The analysis of high-resolution spectroscopic data allows for the precise determination of various molecular constants that characterize the C₃N radical. These constants are essential for predicting the frequencies of its spectral lines, which is a prerequisite for its astronomical detection and for understanding its physical and chemical properties.
Analysis of Spin-Orbit and Lambda-Type Doubling Constants in this compound
In molecules with unpaired electron spin and orbital angular momentum, such as the C₃N radical in its ²Π electronic states, the interaction between these two angular momenta leads to a splitting of energy levels known as spin-orbit coupling. nih.gov The magnitude of this splitting is characterized by the spin-orbit coupling constant (Aso). From the analysis of the Renner-Teller effect in the B ²Πᵢ state, the spin-orbit interaction constant for C₃N was determined to be -36.7(50) cm⁻¹. nih.gov
Lambda-type doubling is a splitting of the rotational energy levels in electronic states with non-zero orbital angular momentum (Λ > 0), such as Π states. aps.org This splitting arises from the interaction between the electronic orbital motion and the rotation of the molecule. In a study of the ν₅ bending state of C₃N, the lambda-type doubling constant was found to be 1.916 (54) MHz. researchgate.net
Empirical Determination of Rotational and Centrifugal Distortion Constants of this compound
The analysis of rotational spectra provides precise values for the rotational constant (B) and the centrifugal distortion constant (D). The rotational constant is inversely proportional to the moment of inertia of the molecule and thus provides information about its bond lengths. The centrifugal distortion constant accounts for the slight stretching of the molecule as it rotates.
From astronomical observations of the J=9→8 and J=10→9 rotational transitions in the envelope of IRC+10216, the rotational constant (B₀) and centrifugal distortion constant (D₀) for the ground state of C₃N were determined to be 4947.66 ± 0.15 MHz and 1 ± 1 kHz, respectively. researchgate.netacs.org Laboratory microwave spectroscopy has provided even more precise values. For the ground vibrational state, the rotational constant B₀ has been reported as 4947.66 MHz. researchgate.net
A least-squares analysis of ten rotational transitions in the ν₅ vibrationally excited state yielded the molecular constants for this state. researchgate.net The spin-orbit constant was determined to be 5295 (42) MHz. researchgate.net
The following tables summarize some of the key spectroscopic constants determined for the this compound from experimental studies.
Table 1: Rotational and Centrifugal Distortion Constants for C₃N
| Constant | Value | Source |
| B₀ (MHz) | 4947.66 ± 0.15 | researchgate.netacs.org |
| D₀ (kHz) | 1 ± 1 | researchgate.netacs.org |
| B₀ (MHz) | 4947.66 | researchgate.net |
Interactive Data Table
Table 2: Spin-Orbit and Lambda-Type Doubling Constants for C₃N
| Constant | Value | Source |
| Aso (cm⁻¹) (B ²Πᵢ state) | -36.7(50) | nih.gov |
| Lambda-type doubling constant (MHz) (ν₅ state) | 1.916 (54) | researchgate.net |
| Spin-orbit constant (MHz) (ν₅ state) | 5295 (42) | researchgate.net |
Interactive Data Table
Table 3: Vibrational Frequencies for C₃N
| State | Mode | Frequency (cm⁻¹) | Source |
| X ²Σ⁺ | ω₃" | 1054(3) | nih.gov |
| X ²Σ⁺ | ω₄" | 405(3) | nih.gov |
| X ²Σ⁺ | ω₅" | 131(3) | nih.gov |
| A ²Πᵢ | ω₃' | 883(3) | nih.gov |
| A ²Πᵢ | ω₅' | 121(3) | nih.gov |
| B ²Πᵢ | ω₃ | 869.7 | nih.gov |
| B ²Πᵢ | ω₄ | 369.1(20) | nih.gov |
| B ²Πᵢ | ω₅ | 163.24(84) | nih.gov |
Interactive Data Table
Formation Mechanisms and Chemical Reactivity of Cyanoethynyl Radical C3n
Elucidation of Cyanoethynyl Radical Formation Pathways in Diverse Environments
The generation of the this compound can occur through various mechanisms, including gas-phase reactions in planetary atmospheres, photodissociation of precursor molecules, electrochemical methods, and hydrogen atom abstraction.
Crossed Molecular Beam Studies on this compound Formation Reactions in Planetary Atmospheres (e.g., Titan)
Crossed molecular beam experiments have been instrumental in understanding the formation of the this compound (C3N) in the hydrocarbon-rich atmosphere of moons like Titan. researchgate.netresearchgate.net These studies simulate the single-collision conditions present in such environments and allow for the detailed investigation of reaction dynamics.
One key reaction studied is the interaction between the dicarbon molecule (C2) in its electronic ground state and hydrogen cyanide (HCN). researchgate.netresearchgate.net These experiments, combined with theoretical calculations, have demonstrated that this reaction proceeds without an entrance barrier, leading to the formation of a cyanoacetylene (B89716) intermediate (HCCCN), which then dissociates to produce the this compound and a hydrogen atom. researchgate.netunt.edu The reaction can be summarized as follows:
C2 + HCN → HCCCN → C3N + H researchgate.net
The experimental setup for these studies typically involves generating a supersonic beam of dicarbon molecules, often by laser ablation, which is then crossed with a pulsed beam of hydrogen cyanide. unt.edu The products of the reaction are then detected using mass spectrometry, allowing for the identification of the C3N radical. unt.edu
The physicochemical processes involving the this compound are significant contributors to the aerosol formation in Titan's atmosphere, with an estimated production rate of up to 10⁻¹³ g cm⁻² s⁻¹. researchgate.net
Investigations into Photodissociation Processes Leading to this compound Generation
Photodissociation, the process by which a molecule is broken down by absorbing a photon, is another crucial pathway for the formation of the this compound. The primary precursor for this process is cyanoacetylene (HC3N). nasa.govresearchgate.net
When cyanoacetylene absorbs ultraviolet (UV) light, it can dissociate into a hydrogen atom and a this compound. nasa.gov The quantum yield for this process, which is the number of dissociation events per photon absorbed, has been determined to be approximately 0.09 at a wavelength of 185 nm. nasa.gov The threshold wavelength for this dissociation is around 240 nm. nasa.govresearchgate.net
HC3N + hν → C3N + H
Studies have shown that the production of an excited state of cyanoacetylene is the major primary process when irradiated with light between 185 and 254 nm. nasa.gov The heat of formation of the C3N radical has been experimentally determined to be 629 ± 17 kJ mol⁻¹, which implies a dissociation threshold of 244 ± 8 nm for cyanoacetylene. researchgate.net
Electrochemical Generation of Cyanoalkyl Radicals for Carbon-Carbon Bond Formation
Electrochemical methods offer a sustainable and controlled approach for generating radical species, including those that can lead to the formation of carbon-carbon bonds. researchgate.netresearchgate.net While not directly focused on the this compound itself, the electrochemical generation of cyanoalkyl radicals from precursors like cyclic ketoxime esters provides a relevant analogy for radical generation and subsequent reactivity. researchgate.netmdpi.com
In these systems, a single electron transfer, often at an anode, initiates the process. researchgate.net For instance, cyclic ketoxime esters can undergo a single electron transfer to remove the ester group, followed by a β-C-C bond cleavage to yield a cyanoalkyl radical. researchgate.netmdpi.com These newly formed radicals can then participate in various C-C bond-forming reactions. researchgate.netmdpi.com
This approach highlights the potential for electrochemical techniques to be adapted for the specific generation of the this compound from suitable precursors, offering a green alternative to traditional methods. researchgate.net
Radical Generation from Formal Hydrogen Atom Abstraction in Cyano-Containing Precursors
Formal hydrogen atom abstraction from cyano-containing precursor molecules is another viable pathway for the generation of the this compound. This process involves the removal of a hydrogen atom from a molecule like cyanoacetylene by another radical species.
The this compound itself is highly reactive and can abstract hydrogen atoms from other molecules. ontosight.ainasa.gov For example, it readily abstracts hydrogen from methane (B114726) and ethane (B1197151). nasa.gov The reverse of this process, the abstraction of a hydrogen atom from a stable cyano-containing molecule, can be initiated by other radicals present in the environment.
In DNA chemistry, for instance, the 2′-deoxycytidin-N4-yl radical (dC·), a nitrogen-centered radical, is known to abstract hydrogen atoms from carbon-hydrogen bonds. researchgate.net This demonstrates the general principle of hydrogen abstraction leading to the formation of a new radical species. In astrochemical environments, various radical species are present that could initiate the abstraction of a hydrogen atom from cyanoacetylene to form the C3N radical.
Kinetic and Mechanistic Studies of this compound Reactions
Understanding the kinetics and mechanisms of the reactions of the this compound is crucial for modeling its role in complex chemical environments.
Reaction Mechanisms of this compound (C3N) with Small Organic Molecules (e.g., Ethylene (B1197577), C2H4) to Form Complex Species
The reaction of the this compound with small organic molecules like ethylene (C2H4) is a key step in the formation of larger, more complex nitrogen-containing species. researchgate.netresearchgate.net Theoretical investigations using density functional theory and high-level ab initio methods have elucidated the potential reaction pathways. researchgate.net
The reaction between C3N and C2H4 can proceed through several pathways, categorized into three main types:
Pathway 1: Involves only chain intermediates. researchgate.net
Pathway 2: Includes ring intermediates, excluding pyridine-like structures. researchgate.net
Pathway 3: Involves pyridine-like structures. researchgate.net
Calculations have shown that the most favorable reaction pathway is the first type, where a hydrogen atom is eliminated from the initial chain adduct formed between C3N and C2H4. researchgate.net This is because the C3N radical is isoelectronic with the butadinyl (C4H) radical, and their reaction pathways and barrier energies with ethylene are very similar. researchgate.net
The reaction is initiated by the barrier-less addition of the C3N radical to the π-system of the ethylene molecule, forming a highly excited intermediate. researchgate.netresearchgate.net This intermediate can then isomerize and ultimately eliminate a hydrogen atom to form a stable product, such as cyanovinylacetylene (C5H3N). researchgate.net
Table 1: Relative Rate Constants for Hydrogen Abstraction by the this compound
| Reactant | Relative Rate Constant (k) |
|---|---|
| Hydrogen (H₂) | 1 |
| Methane (CH₄) | 9.3 |
| Ethane (C₂H₆) | 63 |
Data from Clarke & Ferris, 1995 nasa.gov
This table illustrates the high reactivity of the this compound in hydrogen abstraction reactions, a key process in the chemical evolution of planetary atmospheres. nasa.gov
Energetics and Kinetics of Hydrogen Abstraction Reactions Involving Cyano Radicals (CN)
The cyano radical (CN) is a prevalent open-shell molecule found in diverse environments, including the interstellar medium, planetary atmospheres, and combustion systems. rsc.orgresearchgate.net In these settings, it frequently engages in hydrogen abstraction reactions with small, closed-shell molecules. rsc.orgresearchgate.net The CN radical possesses two reactive sites, the carbon and the nitrogen atom. rsc.orgresearchgate.net Theoretical studies indicate that the carbon atom is the more reactive site, with reaction barrier heights for hydrogen abstraction being generally 2–15 kcal mol⁻¹ lower than for the analogous reactions involving the nitrogen atom. rsc.orgresearchgate.net
High-level theoretical studies have investigated the energetics and kinetics of reactions following the general scheme: CN + HX → HCN/HNC + X (where X can be a variety of atoms or molecular fragments). rsc.orgresearchgate.net For instance, in reactions with halomethanes like CH3Cl, the lowest free-energy barrier is for hydrogen abstraction by the cyano carbon. diva-portal.org The activation energy in the entrance channel for the reaction with CH3Cl is 2.2 kcal/mol, and a deuterium (B1214612) isotope effect of 2.3 suggests that hydrogen abstraction is the dominant initial step. diva-portal.org For the reaction with CH3Br, the barrier for hydrogen abstraction by the carbon of the cyano radical is only 4.9 kcal/mol. diva-portal.org
The kinetics for many of these abstraction reactions have been calculated over a wide temperature range (100–1000 K) and show excellent agreement with available experimental data. rsc.orgresearchgate.net In contrast to addition reactions with unsaturated hydrocarbons, hydrogen abstraction pathways are often endothermic and possess positive activation energies. nsf.gov For example, the abstraction of a hydrogen atom by a CN radical from acetylene (B1199291) is an endothermic process. sbq.org.br
Table 1: Calculated Energy Barriers for Hydrogen Abstraction by Cyano Radical (CN) from Various Molecules
| Reactant Molecule | Abstraction Site | Product | Calculated Barrier (kcal/mol) |
| CH₃Cl | Hydrogen | HCN + CH₂Cl | 6.9 diva-portal.org |
| CH₃Cl | Hydrogen | HNC + CH₂Cl | 15.0 diva-portal.org |
| CH₃Br | Hydrogen | HCN + CH₂Br | 4.9 diva-portal.org |
| Data sourced from theoretical calculations using the G4 composite method. |
Chemical Dynamics and Addition Reactions of Cyano Radicals with Unsaturated Hydrocarbons (e.g., Phenylacetylene)
Reactions of cyano (CN) radicals with unsaturated hydrocarbons are crucial for the formation of nitriles in hydrocarbon-rich environments like the atmosphere of Titan. acs.orgrsc.org Crossed molecular beam experiments have demonstrated that these reactions typically proceed without an entrance barrier, are strongly exothermic, and have exit barriers significantly lower than the energy of the initial reactants. acs.org The primary mechanism involves the addition of the CN radical to the π-electron system of the hydrocarbon, leading to the formation of a reaction intermediate. nsf.govacs.org This intermediate then typically decomposes by ejecting a hydrogen atom to form a stable nitrile product. acs.orgrsc.org
This reaction pattern has been observed for a variety of unsaturated hydrocarbons, including acetylene, ethylene, methylacetylene, allene (B1206475), and benzene (B151609). acs.org
Reaction with Acetylene (C₂H₂): Leads to the formation of cyanoacetylene (HCCCN), a molecule unambiguously identified on Titan. acs.org
Reaction with Ethylene (C₂H₄): Forms vinyl cyanide (C₂H₃CN). acs.orgrsc.org The CN radical attacks the π cloud of ethylene in a barrier-less addition to form a 1-cyanoethyl-2 radical intermediate. acs.org
Reaction with Benzene (C₆H₆): Crossed molecular beam studies of the reaction of CN radicals with deuterated benzene (C₆D₆) show the formation of cyanobenzene (C₆H₅CN) via a C₆H₅CN intermediate. acs.orgscispace.com The reaction proceeds through the addition of the CN radical to the aromatic ring, followed by the elimination of a hydrogen atom. scispace.com
The rate coefficients for these addition reactions are generally rapid. nsf.gov Kinetic studies have shown that the reaction rate often scales with the number of unsaturated bonds in the hydrocarbon molecule. nsf.gov For example, the rate coefficient for the reaction of CN with vinylacetylene (which has both a double and a triple bond) is approximately the sum of the rate coefficients for its reactions with ethylene and acetylene. nsf.gov These findings underscore that CN addition to π-bonds followed by H-elimination is the dominant pathway over H-atom abstraction for unsaturated hydrocarbons. nsf.govacs.org
Characterization of Isomeric Intermediates and Product Distribution in this compound Reactions
The reactions of the this compound (C₃N), a key species in nitrogen-rich astrophysical environments, have been investigated through theoretical studies to understand the formation of larger nitrogen-bearing organic molecules. researchgate.netresearchgate.netresearchgate.net The reaction between C₃N and ethylene (C₂H₄), for instance, has been studied using density functional theory and high-level ab initio methods to map out the potential energy surface and identify intermediates and products. researchgate.netresearchgate.netresearchgate.net
The reaction mechanisms to form C₅H₃N isomers and a hydrogen atom can be categorized into three main pathways based on the types of intermediates involved:
Chain Intermediates: The most favorable pathway involves the initial addition of the C₃N radical to the ethylene molecule to form a chain-like adduct. researchgate.netresearchgate.net Subsequent hydrogen elimination from this initial adduct leads to the final product. researchgate.netresearchgate.net
Ring Intermediates (non-pyridine-like): This pathway involves the formation of cyclic intermediates before the final product is formed. researchgate.netresearchgate.net
Pyridine-like Intermediates: A third pathway proceeds through intermediates with a pyridine-like ring structure. researchgate.netresearchgate.net
Comparative Analysis of Reactivity between this compound and Related Radical Species (e.g., C₄H, CN)
The reactivity of the this compound (C₃N) can be better understood by comparing it with isoelectronic and other related radical species, such as the butadiynyl radical (C₄H) and the cyano radical (CN).
C₃N vs. C₄H: The C₃N radical and the C₄H (butadiynyl) radical are isoelectronic, meaning they have the same number of valence electrons. researchgate.netresearchgate.net This similarity in electronic structure leads to remarkable parallels in their chemical reactivity. researchgate.netresearchgate.netarxiv.org Theoretical investigations of the reaction of C₃N with ethylene have shown that the most favorable reaction pathway and the associated barrier energy are nearly identical to those for the reaction of C₄H with ethylene. researchgate.netresearchgate.net This suggests that C₃N and C₄H behave very similarly in addition reactions with unsaturated hydrocarbons. The initial identification of C₃N in the interstellar medium was, in fact, guided by the known electron spin resonance (ESR) spectrum of C₄H. arxiv.org
C₃N vs. CN: The cyano radical (CN) is another key radical in astrochemistry and combustion. Like C₃N, the CN radical readily reacts with unsaturated hydrocarbons via addition to the π-system. acs.orgrsc.org These reactions are generally fast, barrierless, and lead to the formation of a nitrile and a hydrogen atom. acs.org However, a key difference lies in the potential reaction channels. For CN, hydrogen abstraction can be a competing, albeit often less favorable, pathway with certain substrates. rsc.orgnsf.gov Furthermore, the CN radical is a diatomic species, whereas C₃N is a larger, linear carbon chain radical. This difference in size and structure can influence the dynamics of the intermediate complexes formed during reactions. While both C₃N and CN are important for the synthesis of nitriles, they lead to different homologous series of cyanopolyynes and other nitrogen-bearing molecules. acs.org
Table 2: Comparison of Reactivity for C₃N, C₄H, and CN Radicals with Unsaturated Hydrocarbons
| Radical Species | Isoelectronic with | Primary Reaction Mechanism with Unsaturated Hydrocarbons | Key Characteristics |
| C₃N (Cyanoethynyl) | C₄H researchgate.netresearchgate.net | Addition to π-system followed by H-elimination. researchgate.netresearchgate.net | Reactivity is nearly identical to C₄H with ethylene. researchgate.netresearchgate.net Forms larger cyanopolyynes. |
| C₄H (Butadiynyl) | C₃N researchgate.netresearchgate.net | Addition to π-system followed by H-elimination. researchgate.netresearchgate.net | Serves as a benchmark for C₃N reactivity. arxiv.org Important for polyacetylene growth. rsc.org |
| CN (Cyano) | BO, SiN rsc.org | Addition to π-system followed by H-elimination. nsf.govacs.org | Very fast, barrierless reactions. acs.org H-abstraction is a possible, though often minor, side channel. nsf.gov |
Astrochemical Research Context of Cyanoethynyl Radical C3n
Observational Detections and Abundance Determinations of Cyanoethynyl Radical in Interstellar and Circumstellar Environments
The first tentative detection of the this compound in space occurred in 1977 in the molecular envelope of the carbon-rich Asymptotic Giant Branch (AGB) star, IRC+10216 (also known as CW Leonis). researchgate.netresearchgate.netosti.gov The identification was based on observations of two emission-line doublets centered near 89,055 MHz and 98,949 MHz, corresponding to the J=9→8 and J=10→9 rotational transitions. researchgate.netosti.gov The doublet structure was attributed to spin-doubling from the single unpaired electron in the radical's 2Σ electronic ground state. researchgate.netosti.gov These initial astronomical observations allowed for the derivation of key spectroscopic constants for C3N. osti.gov
The detection was initially based on theoretical predictions, with definitive laboratory confirmation of the radical's spectrum following several years later. astrochymist.org Subsequent observations of IRC+10216 have provided more detailed information on C3N's abundance and distribution. High-resolution mapping has shown that the emission from C3N originates from a hollow, shell-like structure within the circumstellar envelope. aanda.org
In IRC+10216, C3N is found to be significantly more abundant than its corresponding anion, C3N⁻. The abundance ratio of neutral C3N to its anion (N(C3N)/N(C3N⁻)) has been determined to be approximately 194. csic.esutexas.edu This contrasts with other carbon chain anions where the neutral-to-anion ratio can be much lower. csic.es
Table 1: Initial Observational Data for C3N in IRC+10216 | Parameter | Value | Reference | | :--- | :--- | :--- | | Observed Transitions | J=9→8, J=10→9 | researchgate.netosti.gov | | Rotation Constant (B₀) | 4947.66 ± 0.15 MHz | osti.gov | | Centrifugal Distortion (D₀) | 1 ± 1 kHz | osti.gov | | Spin-Doubling Constant (|γ|) | 18.7 ± 0.5 MHz | osti.gov | | N(C3N)/N(C3N⁻) Ratio | ~194 | csic.es |
Following its discovery in a circumstellar envelope, the C3N radical was detected for the first time in interstellar sources, specifically in the cold dark clouds Taurus Molecular Cloud 1 (TMC-1) and TMC-2. researchgate.netresearchgate.netastrochymist.org These detections were significant as they confirmed the presence of this reactive species in the distinct physical and chemical environment of a quiescent cloud, which is characterized by low temperatures (around 10 K) and shielding from stellar radiation. aanda.org
In TMC-1, the abundance of C3N relative to its parent molecule, cyanoacetylene (B89716) (HC3N), was found to be similar to the ratio observed in IRC+10216. researchgate.net However, the most striking finding in TMC-1 was the abundance ratio between C3N and its anion, C3N⁻. Observations using the Yebes 40m telescope yielded a N(C3N)/N(C3N⁻) ratio of approximately 140. aanda.orgnih.govarxiv.org The similarity of this ratio to that in IRC+10216 (~194) is remarkable, given that the dominant formation mechanisms for the neutral C3N are believed to be different in these two environments: photodissociation and radical-neutral reactions in circumstellar envelopes versus ion-neutral reactions in dark clouds. csic.esaanda.orgarxiv.org This suggests a common and efficient chemical pathway for the formation of the C3N⁻ anion in both types of cosmic environments. aanda.orgarxiv.org
The this compound is also a key species in the atmospheric chemistry of Saturn's moon, Titan. researchgate.net Titan's nitrogen- and methane-rich atmosphere is a complex organic chemical factory, and C3N is implicated as a crucial building block for more complex nitrogen-bearing molecules (nitriles) and the organic aerosol particles that form the moon's characteristic orange-brown haze. researchgate.netresearchgate.net
Several formation pathways for C3N in Titan's atmosphere have been proposed and modeled:
Photodissociation of Cyanoacetylene (HC3N): The dissociation of HC3N by ultraviolet (UV) solar photons is a significant source of C3N radicals. nasa.govaanda.org The primary process is the breaking of the H-C bond to yield H + C3N. aanda.org
Neutral-Neutral Reactions: Crossed molecular beam studies have demonstrated that the reaction of the dicarbon molecule (C2) with hydrogen cyanide (HCN) can directly form the C3N radical. researchgate.net This is considered a key formation route in Titan's hydrocarbon-rich environment. researchgate.netresearchgate.net
Ion Chemistry: The C3N⁻ anion has been proposed to form in Titan's ionosphere. nasa.gov Laboratory experiments suggest that the dehydrogenation of the HC3N⁻ anion upon irradiation could be a pathway to C3N⁻ formation, which in turn influences the neutral C3N chemistry. oup.com Electron attachment to neutral C3N is another potential, though debated, source of the anion. ic.ac.uk
Once formed, C3N radicals are highly reactive. They can abstract hydrogen atoms from molecules like methane (B114726) (CH4) and ethane (B1197151) (C2H6), contributing to the complex cycle of hydrocarbon chemistry. nasa.gov The insertion of C3N into other molecules is also considered a potential route for the growth of larger cyanopolyynes. u-pec.fr
Identification and Distribution in Dark Clouds (e.g., TMC-1) and Other Interstellar Clouds
Astrochemical Modeling of this compound Formation, Destruction, and Abundance Evolution in Cosmic Environments
Astrochemical models are essential tools for understanding the lifecycle of molecules like C3N in space. These models incorporate vast networks of chemical reactions to simulate the abundance of species under the physical conditions of different astronomical objects.
In cold dark clouds like TMC-1, models indicate that C3N is primarily formed through gas-phase ion-neutral reactions. aanda.org However, neutral-neutral reactions are also significant contributors. Key modeled formation reactions for related, slightly more complex cyanides include C + CH2CHCN, C2 + CH3CN, and CN + CH2CCH. semanticscholar.org Destruction of C3N in these environments is dominated by reactions with abundant atomic radicals like C, N, and O. oup.com The formation of the C3N⁻ anion is thought to occur via radiative electron attachment to the neutral C3N radical, a process whose efficiency is still a subject of theoretical debate. oup.comresearchgate.net
In circumstellar envelopes like IRC+10216, the chemistry is driven by the outflow of material from the central star and the external interstellar UV radiation field. Models show that parent molecules like HC3N are expelled from the star and are subsequently photodissociated in the outer envelope to form radicals like C3N. aanda.org The abundance of C3N peaks in a shell-like region where the parent molecule is destroyed but before the C3N radical itself is photodissociated. aanda.org Destruction of the C3N⁻ anion in these environments is primarily driven by photodetachment by UV photons. researchgate.net
Modeling the abundance of C3N and its anion across these different environments has highlighted key chemical principles. The consistent N(C3N)/N(C3N⁻) ratio suggests that anion formation via radiative electron attachment is a robust process, though models struggle to perfectly replicate observed abundances, indicating that some reaction rates or pathways may be missing or inaccurate. aanda.orgsemanticscholar.org
Contribution of this compound Chemistry to the Formation of Complex Organic Molecules in Space
The C3N radical is not just an endpoint but a vital intermediate in the synthesis of larger, more complex organic molecules (COMs), particularly nitrogen-bearing species. leidenuniv.nl Its unpaired electron makes it highly reactive, enabling it to participate in chain-growth reactions. ontosight.ai
Recent research has identified specific reactions where C3N acts as a precursor:
Formation of Cyanoacetyleneallene: Astrochemical models, supported by the detection of cyanoacetyleneallene (H2CCCHC3N) in TMC-1, show that this molecule is likely formed through the gas-phase reaction of C3N with allene (B1206475) (CH2CCH2). aanda.org This reaction provides a link between linear carbon chains and potentially cyclic molecules. aanda.org
Reactions with Methanimine (B1209239): Theoretical studies have shown that the reaction between C3N and methanimine (CH2NH) is exothermic and can proceed efficiently in the interstellar medium. cost-cosy.eu This reaction leads to the formation of new, larger imines (HNCHCCCN and CH2NCCCN), which are potential interstellar species. cost-cosy.eu
The chemistry of C3N is part of a broader network of radical reactions that build molecular complexity. Reactions involving radicals like C3N, CN, and C2H with simple hydrocarbons are considered key steps in forming the diverse array of organic molecules observed in cold cores and star-forming regions. aanda.orgarxiv.org The detection of a series of cyanopolyyne anions (CN⁻, C3N⁻, C5N⁻, C7N⁻) in IRC+10216 further underscores the importance of this chemical family in building large molecular structures in space. semanticscholar.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Allene | CH2CCH2 |
| Benzene (B151609) | C6H6 |
| Benzonitrile | c-C6H5CN |
| Carbon | C |
| Cyanoacetylene | HC3N |
| Cyanoacetyleneallene | H2CCCHC3N |
| Cyanocyclopentadiene | C5H5CN |
| This compound | C3N |
| Cyanogen | C2N2 |
| Cyanopolyyne Anions | C(2n+1)N⁻ (n=0-3) |
| Dicarbon | C2 |
| Ethane | C2H6 |
| Ethylene (B1197577) | C2H4 |
| Hydrogen | H |
| Hydrogen Cyanide | HCN |
| Imines (general) | HNCHCCCN, CH2NCCCN |
| Methane | CH4 |
| Methanimine | CH2NH |
| Methyl Acetylene (B1199291) (Propyne) | CH3CCH |
| Methyl Cyanide (Acetonitrile) | CH3CN |
| Nitrogen | N |
| Oxygen | O |
| Vinyl Acetylene | CH2CHCCH |
Advanced Research Methodologies and Techniques in Cyanoethynyl Radical Studies
Application of High-Level Ab Initio Methods in Predictive Quantum Chemical Calculations
To accurately predict the properties of the highly reactive cyanoethynyl radical (C₃N), researchers employ high-level ab initio quantum chemical methods. These first-principles calculations are crucial for determining the radical's molecular structure, spectroscopic constants, and the potential energy surfaces of reactions it is involved in.
A prominent method used in these studies is the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net This technique is known for its high accuracy in predicting molecular properties. When combined with large basis sets, such as the augmented correlation-consistent polarized valence quadruple-zeta (aug-cc-pVQZ) set, the calculations can achieve high precision, approaching the complete basis set limit. acs.org Such predictive calculations are not merely theoretical exercises; they provide essential data that guide the experimental detection of C₃N. For example, theoretical calculations of rotational constants were instrumental in the initial astronomical identification of the C₃N radical, even before it was confirmed by laboratory measurements. worldscientific.comresearchgate.net
Ab initio calculations provide values for key parameters like rotational constants, dipole moments, and vibrational frequencies. uoa.gr These predicted spectroscopic constants are vital for interpreting data from microwave and infrared spectroscopy, enabling scientists to identify the spectral signatures of the this compound in both laboratory experiments and astronomical observations. worldscientific.comuoa.gr
Table 1: Predicted Spectroscopic and Molecular Properties of C₃N
| Property | Predicted Value | Method/Basis Set |
| Rotational Constant (B₀) | 4955 MHz | Matrix Hartree-Fock |
| Rotational Constant (B₀) | 4947.66 ± 0.15 MHz | Astronomical Data Analysis |
| Electric Dipole Moment | ~5.47 D | Ab initio Calculation |
| Spin-doubling constant (γ) | 18.7 ± 0.5 MHz | Astronomical Data Analysis |
This table presents a compilation of theoretically predicted and astronomically derived data for the this compound. The data is sourced from multiple studies employing various high-level computational methods and observational analyses. worldscientific.comresearchgate.netuoa.gr
Development and Implementation of Experimental Techniques for In Situ Radical Generation and Study
The study of the transient and reactive this compound in a laboratory setting requires specialized experimental techniques that allow for its generation and immediate analysis, known as in situ studies.
A widely used method for producing C₃N radicals is through the laser photolysis of a stable precursor molecule. louisville.eduacs.org For instance, irradiating cyanoacetylene (B89716) (HC₃N) with a high-powered laser can break the H-C bond, yielding the desired C₃N radical. aip.org Once generated, these radicals must be studied quickly before they decay.
One of the most powerful techniques for this purpose is cavity ring-down spectroscopy (CRDS) . louisville.edugoogle.comresearchgate.net CRDS is a highly sensitive absorption spectroscopy method capable of measuring the absolute concentration of radicals. louisville.edugoogle.com It works by measuring the decay time of light in a high-finesse optical cavity. researchgate.net The presence of an absorbing species like C₃N shortens this decay time, allowing for the determination of its absorption spectrum and concentration. louisville.edugoogle.com This technique is particularly valuable for studying radicals that have low or zero fluorescence quantum yield, making them undetectable by methods like laser-induced fluorescence. louisville.edugoogle.com
Another critical experimental approach is the crossed molecular beam technique . acs.orguni-koeln.de This method allows for the study of reactions under single-collision conditions. For instance, a beam of cyano radicals (CN) can be crossed with a beam of acetylene (B1199291) (C₂H₂) to study the formation of cyanoethynyl radicals and other nitriles, providing detailed insights into reaction dynamics and product formation. acs.orguni-koeln.de
Computational Studies of Interstellar Radicals and Ions in Astrochemistry
Computational chemistry is an indispensable tool for understanding the role of radicals like C₃N in the interstellar medium (ISM). arxiv.orgrsc.org The extreme conditions of the ISM, such as very low temperatures and densities, make laboratory simulations challenging, and computational studies provide a vital alternative for exploring the complex chemistry of these environments. annualreviews.org
Astrochemical models rely heavily on data from quantum chemical calculations to simulate the chemical evolution of interstellar clouds. aanda.org These models incorporate vast networks of chemical reactions, and the accuracy of their predictions depends on the quality of the input data, such as reaction rate coefficients and product branching ratios. annualreviews.org High-level ab initio calculations are used to determine these parameters for reactions involving C₃N and other abundant interstellar species like atomic and molecular hydrogen. rsc.organnualreviews.org
The initial identification of C₃N in the interstellar medium was guided by theoretical predictions. worldscientific.comresearchgate.net Quantum-mechanical calculations suggested that the this compound was the likely carrier of specific unidentified millimeter-wave spectral lines observed from the carbon-rich star IRC +10216. researchgate.net This prediction was later confirmed by laboratory spectroscopy, highlighting the synergistic relationship between computational chemistry, laboratory experiments, and astronomical observation. uoa.gr
Computational studies also investigate the formation pathways of C₃N and its subsequent reactions. For example, models suggest that neutral-neutral reactions, such as between the CN radical and acetylene, are a major source of cyanopolyynes in the ISM. annualreviews.org Similarly, the reaction of the C₃N radical with water has been suggested as a potential formation route for other complex molecules like cyanoketene. acs.orgresearchgate.net The detection of the C₃N anion (C₃N⁻) in the cold dark cloud TMC-1 further underscores the importance of these radicals and their charged counterparts in interstellar chemistry, with models suggesting a common chemical path for their formation in both interstellar and circumstellar environments. aanda.org
Table 2: Key Interstellar Reactions Involving Cyano-Radicals
| Reactants | Products | Reaction Type | Significance |
| CN + C₂H₂ | HC₃N + H | Neutral-Neutral | Major source of cyanopolyynes |
| C₃N + H₂O | NC(H)C(O) + H | Neutral-Neutral | Potential cyanoketene formation |
| C + CH₂CHCN | CH₂C₃N + H | Neutral-Neutral | Formation of C₃N isomers |
| N + C₃H₃⁺ | HC₂CNH⁺ + H | Ion-Molecule | Formation of cyanoacetylene |
This table outlines significant reactions involving cyano-radicals that contribute to the molecular complexity of the interstellar medium, as determined by computational and experimental astrochemistry studies. annualreviews.orgaanda.orgacs.orgresearchgate.net
Future Directions and Emerging Research Avenues for Cyanoethynyl Radical C3n
Exploration of Undiscovered Reaction Pathways and Novel Product Formation in Extreme Conditions
The chemistry of C₃N in extreme environments, such as the cold, low-density conditions of molecular clouds or the high-pressure regimes of planetary atmospheres and laboratory experiments, remains a fertile ground for discovery. researchgate.netacs.org Future research will focus on identifying and characterizing novel reaction pathways that are inaccessible under terrestrial conditions.
One promising area is the use of ab initio nanoreactor simulations, a computational approach that explores chemical reactions without pre-existing knowledge of the pathways. acs.org This method can uncover unexpected reaction mechanisms and products by simulating the interactions of C₃N with other molecules under specific temperature and pressure conditions. For instance, exploring the reaction of C₃N with acetylene (B1199291) (C₂H₂) at temperatures as low as 24 K has provided new data on rate coefficients, crucial for understanding the formation of larger cyanopolyynes like HC₅N. researchgate.net
High-pressure chemistry represents another frontier. chinesechemsoc.org Studies on the polymerization of simple molecules under extreme pressure have revealed novel reaction pathways and the formation of unique materials. chinesechemsoc.org Investigating the behavior of C₃N under such conditions could lead to the synthesis of novel carbon-nitride materials with unique properties. researchgate.net The focus will be on understanding how pressure alters the potential energy surfaces of reactions involving C₃N, potentially favoring pathways that are energetically prohibited at standard pressures.
Furthermore, there is a significant need to investigate reactions that increase molecular complexity. researchgate.net Astrochemical models often struggle to reproduce the observed abundances of complex organic molecules, indicating that key formation routes are missing. acs.org Research into the reactions of C₃N with other radicals and neutral species in environments like Titan's atmosphere or cold molecular clouds like TMC-1 is critical. For example, the reaction of the nitrogen atom (N) with radicals like C₄H₃ is being investigated as a potential, though complex, route to cyanopropyne isomers. researchgate.net Uncovering these undiscovered pathways is essential for building a complete picture of carbon and nitrogen chemistry in the universe. uni-muenchen.de
Advancements in Spectroscopic Detection and Characterization Techniques for Exotic Environments
The detection and characterization of a transient species like the C₃N radical in exotic environments rely heavily on spectroscopy. worldscientific.com Future advancements in this field are crucial for probing regions that are currently inaccessible and for providing higher-resolution data for more accurate characterization.
Vibrational spectroscopy, particularly in the infrared, is a powerful tool for studying molecular cations and radicals that may lack a permanent dipole moment, making them challenging to detect via rotational spectroscopy. uga.edu The development of techniques like infrared laser photodissociation spectroscopy allows for the study of size-selected ions, providing clean spectra that can be compared with theoretical calculations to confirm the identity and structure of species like C₃N and its reaction products. uga.edu
The synergy between theoretical calculations and laboratory spectroscopy has been fundamental to astrochemistry. worldscientific.com The initial tentative identification of C₃N in the circumstellar envelope of IRC+10216 was based on theoretical predictions of its rotational constant, which were later confirmed by laboratory measurements. worldscientific.com Future efforts will require even more accurate quantum mechanical calculations to predict the spectroscopic signatures of C₃N in different electronic and vibrational states, and in complexes with other molecules. This is particularly important for identifying new species in astronomical surveys. mdpi.com
Furthermore, techniques like Dissociative Electron Attachment (DEA) spectroscopy are providing insights into the formation of anions like C₃N⁻ from larger molecules. aip.org Recent studies have observed C₃N⁻ formation from the breakdown of more complex molecules, revealing the intricate kinetics involved. aip.org Expanding these studies to a wider range of precursor molecules will help to map out the formation and destruction pathways of C₃N in electron-rich environments. The development of more sensitive detectors and spectrometers will also be key to observing weaker signals and less abundant isomers or isotopologues of C₃N in space. acs.org
Refined Astrochemical Models Incorporating Comprehensive Cyanoethynyl Radical Reaction Networks
Astrochemical models are the primary tool for interpreting observational data and understanding the chemical evolution of interstellar environments. astrochem-tools.org However, the accuracy of these models is fundamentally limited by the completeness and correctness of the underlying chemical reaction networks. researchgate.net A major future direction is the systematic refinement of these models by incorporating comprehensive and experimentally validated reaction networks for C₃N and related species.
Sensitivity analyses are a key methodology in this effort. By systematically varying the rate coefficients of reactions in a network, researchers can identify which reactions have the most significant impact on the predicted abundances of observable molecules. This allows experimentalists and theoreticians to focus their efforts on the most critical reactions, such as those involving C₃N that influence the abundances of major species like carbon monoxide (CO) and atomic carbon (C).
Current models often show significant discrepancies between predicted and observed abundances, sometimes by more than an order of magnitude. researchgate.netastrochem-tools.org For example, while models have been updated to better reflect the chemistry of related radicals, the abundance of the propargyl radical (CH₂CCH) in TMC-1 remains underestimated by two orders of magnitude, highlighting gaps in our understanding. researchgate.net The inclusion of newly discovered reaction pathways for C₃N, complete with accurate, temperature-dependent rate coefficients and product branching ratios, is essential to bridge this gap. researchgate.net Gas-grain models, which account for reactions on the surfaces of interstellar dust particles, also require significant updates, as many complex organic molecules are believed to form in icy mantles. ucl.ac.uk
The ultimate goal is to develop robust astrochemical models that can accurately reproduce the observed molecular census in various environments, from cold dark clouds to protoplanetary disks. This requires a continuous, iterative process of astronomical observation, laboratory experiment, theoretical calculation, and model refinement. By incorporating more complete and accurate data on C₃N chemistry, these models will provide deeper insights into the mechanisms of molecular formation and the origins of chemical complexity in the universe. ucl.ac.uk
Q & A
Q. Q1. What experimental methodologies are most effective for detecting cyanoethynyl radicals in interstellar environments?
Methodological Answer: Detection relies on rotational spectroscopy in the millimeter-wave range. Key steps include:
- Generating CN in the gas phase via high-voltage pulsed discharges using precursors like cyanogen (CN) and acetylene (CH) .
- Comparing laboratory-derived rotational constants (e.g., MHz) with observational data from radio telescopes (e.g., IRC +10216) .
- Validating results using hyperfine coupling constants and electric dipole moment predictions from quantum-mechanical models .
Q. Q2. How can cyanoethynyl radicals be synthesized and stabilized in laboratory settings?
Methodological Answer:
- Synthesis: Use low-temperature gas-phase discharges or laser ablation of carbon-nitrogen precursors. Solid-phase synthesis is less viable due to instability .
- Stabilization: Trap radicals in inert matrices (e.g., argon) at cryogenic temperatures (10–20 K) to minimize recombination .
- Characterization: Employ time-resolved Fourier-transform infrared (FTIR) spectroscopy to confirm transient species .
Q. Q3. What spectroscopic parameters are critical for identifying C3_33N in astrophysical surveys?
Methodological Answer:
- Rotational Constants: MHz (observed) vs. MHz (calculated) .
- Hyperfine Coupling: Predictions from matrix Hartree-Fock models for N and C isotopes .
- Dipole Moment: Theoretical values ( D) guide radio telescope calibration .
Advanced Research Questions
Q. Q4. How do discrepancies between laboratory and observational rotational constants for C3_33N inform refinements in quantum-chemical models?
Methodological Answer:
- Data Contradiction: Observational (4947.5 MHz) is slightly lower than theoretical (4955 MHz), suggesting vibrational-rotational coupling or relativistic effects .
- Model Refinement: Incorporate higher-order corrections (e.g., coupled-cluster theory with relativistic basis sets) and validate against isotopic substitution experiments .
- Statistical Analysis: Use Bayesian error estimation to quantify uncertainties in ab initio calculations .
Q. Q5. What role does C3_33N play in the formation of prebiotic molecules in interstellar clouds?
Methodological Answer:
- Reactivity Studies: Probe gas-phase reactions with HO, NH, or CO using cavity ring-down spectroscopy (CRDS) at 10–50 K .
- Kinetic Modeling: Apply master equation simulations to predict branching ratios for pathways like .
- Astrochemical Databases: Cross-reference with kinetic data from the KIDA or UMIST databases to assess astrochemical relevance .
Q. Q6. How can time-domain terahertz spectroscopy resolve challenges in characterizing C3_33N’s vibrational modes?
Methodological Answer:
- Experimental Design: Use chirped-pulse THz spectrometers (0.1–3 THz) to capture low-frequency bending modes () .
- Data Interpretation: Compare experimental spectra with anharmonic frequency calculations (e.g., VPT2 theory) .
- Error Mitigation: Address spectral congestion via isotopic labeling (C-substituted CN) .
Methodological and Ethical Considerations
Q. Q7. What statistical frameworks are appropriate for analyzing uncertainties in C3_33N’s spectroscopic data?
Methodological Answer:
- Error Propagation: Apply Monte Carlo methods to quantify uncertainties in rotational constants derived from noisy observational data .
- Bayesian Inference: Use Markov chain Monte Carlo (MCMC) sampling to refine ab initio parameters against experimental priors .
Q. Q8. How can researchers ethically address data limitations in interstellar radical studies?
Ethical Guidelines:
- Transparency: Clearly report assumptions (e.g., local thermodynamic equilibrium) in observational data interpretation .
- Data Sharing: Deposit raw spectra in open repositories (e.g, NASA’s Astrophysics Data System) to enable reproducibility .
- Peer Review: Disclose conflicts of interest, such as reliance on proprietary telescope time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
